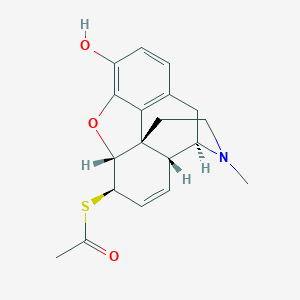
6-Acetylthiomorphine
Descripción
6-O-Acetylmorphine (6-AM) is a semi-synthetic opioid derivative of morphine, characterized by the acetylation of the hydroxyl group at the 6-position of the morphine backbone. Its molecular formula is C₁₉H₂₁NO₄, with a molecular weight of 327.38 g/mol and five defined stereocenters . 6-AM is recognized as a metabolite of heroin (diacetylmorphine) and is pharmacologically active, binding to μ-opioid receptors to produce analgesic and euphoric effects . Analytical standards, including deuterated forms like 6-Acetylmorphine-D3·HCl·trihydrate (C₁₉H₁₈D₃NO₄·HCl) and 6-Acetylmorphine-D6·HCl·trihydrate (C₁₉H₁₅D₆NO₄·HCl), are critical for forensic and clinical toxicology studies .
Propiedades
Número CAS |
117152-64-4 |
|---|---|
Fórmula molecular |
C19H21NO3S |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
S-[(4R,4aR,7R,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] ethanethioate |
InChI |
InChI=1S/C19H21NO3S/c1-10(21)24-15-6-4-12-13-9-11-3-5-14(22)17-16(11)19(12,18(15)23-17)7-8-20(13)2/h3-6,12-13,15,18,22H,7-9H2,1-2H3/t12-,13+,15+,18-,19-/m0/s1 |
Clave InChI |
IQAOQEHSVLTFRY-MKUCUKIISA-N |
SMILES |
CC(=O)SC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C |
SMILES isomérico |
CC(=O)S[C@@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3C |
SMILES canónico |
CC(=O)SC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C |
Otros números CAS |
117152-64-4 |
Sinónimos |
(-)-6beta-acetylthionormorphine 6-acetylthiomorphine KT 88 KT-88 |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Morphine and 6-O-Acetylmorphine
- Structural Differences: Morphine (C₁₇H₁₉NO₃) lacks the 6-O-acetyl group present in 6-AM.
- However, its potency is lower than heroin, which has additional acetylation at the 3-position .
- Analytical Applications : While morphine is often detected in urine, 6-AM serves as a specific biomarker for heroin use due to its metabolic pathway .
6-Acetylcodeine
- Structural Differences: 6-Acetylcodeine (C₂₀H₂₃NO₄) replaces the 3-hydroxyl group of 6-AM with a methoxy group, mirroring the structural relationship between codeine and morphine.
- Pharmacological Impact : The methoxy group reduces binding affinity to μ-opioid receptors compared to 6-AM, resulting in lower analgesic potency.
- Synthesis: Prepared similarly to 6-AM via acetylation of codeine, it is a minor metabolite of acetylated codeine derivatives .
Dihydrodesoxymorphine and Derivatives
- 6-Methylenedihydrodesoxymorphine : This compound lacks the 6-hydroxyl group entirely, replacing it with a methylene group. Studies indicate altered receptor interaction profiles, with reduced efficacy compared to morphine .
- Dihydro-6-desoxymorphine : Synthesized via hydrogenation, this derivative exhibits a saturated bond in the 7,8-position, which may enhance metabolic stability but reduce potency .
Etorphine
- Structural and Functional Contrasts : Etorphine, a highly potent opioid used in veterinary medicine, features a bridged oripavine structure rather than the morphine backbone. Its potency (~1,000× morphine) stems from enhanced receptor affinity and lipophilicity, far exceeding 6-AM’s effects .
Pharmacological and Forensic Implications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


